N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Description
N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of pyridazinone derivatives can vary widely, depending on their specific structure and the biological targets they interact with .
Biochemical pathways
Pyridazinone derivatives can affect a variety of biochemical pathways, depending on their specific targets. These could include pathways involved in inflammation, pain perception, cancer progression, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyridazinone derivatives, due to their varied structures, can have diverse pharmacokinetic profiles .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Pyridazinone derivatives have been associated with a wide range of effects, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, anticancer, and many other properties .
Properties
IUPAC Name |
N-[6-[4-(3,4-difluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c19-13-6-5-12(10-14(13)20)21-16(25)2-1-9-27-17-8-7-15(23-24-17)22-18(26)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCKPQVDQPOGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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